N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-17-16-18-15-5-3-2-4-14(15)11-19-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUREMXPFYRLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-methylbenzylamine with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazine ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 60°C, 4 hrs | Sulfoxide derivative | 65% | |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT | Sulfone derivative | 78% |
Key Findings :
-
Oxidation to sulfoxides occurs selectively with mild agents like H<sub>2</sub>O<sub>2</sub> .
-
Stronger oxidants (e.g., m-CPBA) yield sulfones, which exhibit enhanced thermal stability .
Reduction Reactions
The thiazine ring is reduced to dihydro or tetrahydro derivatives:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, RT, 2 hrs | Dihydrothiazine | 52% | |
| LiAlH<sub>4</sub> | THF, reflux, 6 hrs | Tetrahydrothiazine | 68% |
Mechanistic Insight :
-
NaBH<sub>4</sub> selectively reduces the C=N bond in the thiazine ring .
-
LiAlH<sub>4</sub> fully saturates the ring, forming tetrahydro derivatives .
Nucleophilic Substitution
The amine group participates in substitution reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→RT, 12 hrs | N-Acetyl derivative | 85% | |
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8 hrs | N-Benzyl derivative | 73% |
Synthetic Utility :
-
Acylation improves solubility for pharmacological screening .
-
Alkylation introduces bulky groups for structure-activity relationship studies .
Cycloaddition Reactions
The thiazine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Fused bicyclic sulfonamide | 61% | |
| Dimethyl acetylenedicarboxylate | DCM, RT, 48 hrs | Thiazine-Diels-Alder adduct | 55% |
Applications :
Hydrolysis and Ring-Opening
Acidic or basic conditions cleave the thiazine ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 hrs | 2-Aminobenzenethiol + 4-methylbenzylamine | 89% | |
| NaOH (1M), EtOH, 70°C, 3 hrs | Anthranilic acid derivative | 76% |
Structural Implications :
-
Hydrolysis confirms the thiazine ring’s susceptibility to nucleophilic attack .
-
Ring-opening products are precursors for synthesizing functionalized anilines .
Electrophilic Aromatic Substitution
The benzothiazine core undergoes halogenation and nitration:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br<sub>2</sub> (1 equiv) | AcOH, 50°C, 2 hrs | 6-Bromo derivative | 70% | |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C→RT, 4 hrs | 7-Nitro derivative | 58% |
Regioselectivity :
-
Electrophiles preferentially attack the C6 and C7 positions due to electron-donating effects of the thiazine nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic system:
Utility :
Scientific Research Applications
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives such as:
N-(4-methylbenzyl)-benzamide: Similar structure but lacks the thiazine ring.
4-methylbenzylamine: Contains the benzylamine moiety but lacks the benzothiazine structure.
Benzothiazine: The parent compound without the 4-methylbenzyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Structure
The chemical structure of this compound is characterized by a benzothiazine core, which is known for its diverse biological activities. The compound has the following molecular formula:
- Molecular Formula : CHNS
- Molecular Weight : 268.38 g/mol
- CAS Number : 338396-02-4
Properties
The compound features a thiazine ring fused with a benzene ring, contributing to its pharmacological properties. Its structure allows for potential interactions with various biological targets.
This compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : Similar to other benzothiazine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Serine Protease Inhibition : Compounds within the benzothiazine class have been shown to inhibit serine proteases, which are involved in various physiological processes including inflammation and coagulation .
- Antimicrobial Activity : Preliminary studies suggest that benzothiazine derivatives can exhibit antibacterial properties, targeting bacterial enzymes such as peptide deformylase .
Efficacy Studies
Research has indicated that this compound and its analogs possess significant biological activities:
Case Studies
- Alzheimer's Disease Model : In vitro studies have shown that compounds similar to this compound significantly inhibit AChE activity, suggesting potential therapeutic applications for cognitive impairments associated with Alzheimer's disease .
- Inhibition of Serine Proteases : Research demonstrated that certain benzothiazine derivatives effectively inhibited human leukocyte elastase and cathepsin G, indicating their potential use in treating inflammatory diseases .
- Antimicrobial Testing : A study on the antibacterial properties of benzothiazine derivatives showed promising results against common pathogens, highlighting their potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
